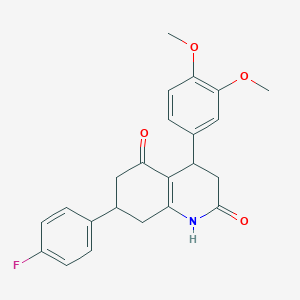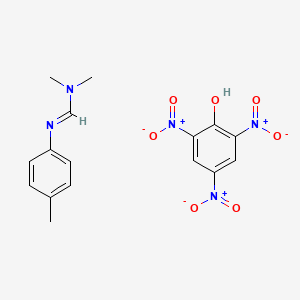![molecular formula C15H11ClN4OS B5505934 1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is part of a class of molecules that include 1,2,4-triazole derivatives, known for their diverse chemical properties and potential in various fields. The focus is on its synthesis, molecular and physical properties, and chemical behavior, excluding its applications, drug usage, and side effects.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves reactions under specific conditions, such as the use of aluminum chloride as a catalyst for chlorobenzene transformations or phase transfer catalysis with tetrabutyl ammonium bromide for producing 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone derivatives (Li De-liang, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, revealing detailed geometrical parameters and the spatial arrangement of atoms within the molecule. For instance, studies have shown how different rings within the molecule orient relative to each other and the types of intermolecular interactions present, such as weak hydrogen bonds (Liang-zhong Xu et al., 2005).
Chemical Reactions and Properties
Chemical reactivity studies include the formation of derivatives through condensation reactions and the exploration of the compounds' reactivity towards different reagents. The resulting derivatives often exhibit varied chemical properties based on the substituents added to the triazole core (F. Attaby et al., 2006).
Physical Properties Analysis
Physical property characterization involves the determination of melting points, solubility in different solvents, and crystallinity. These properties are essential for understanding the compound's stability and suitability for further applications. However, specific physical property data for the compound are not directly available but can be inferred from similar compounds' studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are critical for understanding the compound's potential use and safety. Studies involving related compounds provide insights into these aspects, demonstrating how functional groups influence overall chemical behavior (O. Bekircan et al., 2008).
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A study explored the synthesis of new 1H-1,2,4-triazole derivatives containing the pyridine unit, which showed some antifungal and plant growth regulatory activities. This indicates the potential of 1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone derivatives in agricultural and antifungal applications (Jianbing Liu et al., 2007).
Antifungal and Antimicrobial Agents
- Research on the development of Voriconazole, a broad-spectrum triazole antifungal agent, involved the synthesis of derivatives including triazole units. This work underscores the importance of triazole derivatives in creating effective antifungal medications, highlighting the chemical's versatility in pharmaceutical chemistry (M. Butters et al., 2001).
- Another study synthesized and evaluated 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives for their antiviral activity, illustrating the potential use of such compounds in developing new antiviral drugs (F. Attaby et al., 2006).
Anticancer and Antimicrobial Activities
- The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrated the compound's potential in combating cancer and microbial infections. This research signifies the role of structurally complex derivatives in medical treatments (Kanubhai D. Katariya et al., 2021).
Corrosion Inhibition
- A novel pyrrole derivative synthesized for corrosion inhibition studies showed good inhibition efficiency on steel surfaces, indicating the compound's application in protecting materials against corrosion. This extends the compound's utility beyond biological activities into material science (Abdelhadi Louroubi et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)13(21)9-22-15-18-14(19-20-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKJHCYFBQCSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)
![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)
![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)
![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)